molecular formula C5H5N5O B14625795 1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl- CAS No. 59105-06-5

1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl-

Cat. No.: B14625795
CAS No.: 59105-06-5
M. Wt: 151.13 g/mol
InChI Key: NIYXLQKJUWMMKN-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl- is a heterocyclic compound that belongs to the class of triazolotriazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with nitriles or amidines, followed by cyclization to form the triazolotriazine ring system . The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like iodine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography may also be employed .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolotriazine oxides, while reduction can produce triazolotriazine hydrides. Substitution reactions typically result in the formation of various substituted triazolotriazines .

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl- stands out due to its unique structural features, which confer specific chemical and physical properties.

Properties

CAS No.

59105-06-5

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

8-methyl-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5-one

InChI

InChI=1S/C5H5N5O/c1-9-5-8-6-3-10(5)4(11)2-7-9/h2-3H,1H3

InChI Key

NIYXLQKJUWMMKN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NN=CN2C(=O)C=N1

Origin of Product

United States

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